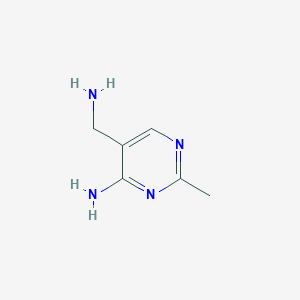

5-(Aminomethyl)-2-methylpyrimidin-4-amine

概要

説明

一セシウムヒ酸塩, 2H標識は、セシウムイオンとヒ酸イオンを含む化学化合物です。 「2H標識」という表記は、この化合物が水素の安定同位体である重水素で標識されていることを示しています。 この標識は、さまざまな反応やプロセスにおける化合物の挙動を調べるために科学研究でよく使用されます。

準備方法

合成経路と反応条件

一セシウムヒ酸塩, 2H標識の調製は、通常、水酸化セシウムとヒ酸との反応によって行われます。 重水素の組み込みを確実にするために、反応は制御された条件下で行われます。 一般的な反応は以下の式で表すことができます。

CsOH+H3AsO4→CsH2AsO4+H2O

この反応では、水酸化セシウムはヒ酸と反応して一セシウムヒ酸塩と水を生成します。 重水素の組み込みは、重水(D2O)や重水素化酸などの重水素化試薬を使用することで実現できます {_svg_1} .

工業的製造方法

一セシウムヒ酸塩, 2H標識の工業的製造は、同様の合成経路を使用しますが、規模が大きくなります。 このプロセスでは、高収率と高純度を確保するために、温度、圧力、pHなどの反応条件を正確に制御する必要があります。 高純度の試薬と高度な精製技術の使用は、目的の製品を得るために不可欠です .

化学反応の分析

反応の種類

一セシウムヒ酸塩, 2H標識は、酸化、還元、置換など、さまざまな化学反応を起こします。 いくつかの一般的な反応は次のとおりです。

酸化: 一セシウムヒ酸塩は、セシウムヒ酸(V)などのより高い酸化状態の化合物に酸化される可能性があります。

還元: セシウム亜ヒ酸などのより低い酸化状態の化合物に還元される可能性があります。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの一般的な酸化剤があります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素ガス(H2)などの還元剤が一般的に使用されます。

置換: 置換反応には、塩化ナトリウム(NaCl)や硝酸カリウム(KNO3)などの試薬が、酸性または塩基性条件で使用されることがよくあります.

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、一セシウムヒ酸塩の酸化によりセシウムヒ酸(V)が生成される可能性があり、還元によりセシウム亜ヒ酸が生成される可能性があります .

科学的研究の応用

Precursor for Vitamin B1 Synthesis

The primary application of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is in the synthesis of thiamine. Thiamine is essential for carbohydrate metabolism and neurological function, with deficiencies leading to severe health issues such as Wernicke-Korsakoff syndrome and beriberi. The compound serves as a key intermediate in industrial processes for vitamin B1 production, making it crucial for pharmaceutical manufacturing .

Development of Bioactive Molecules

Research has demonstrated that derivatives of this compound exhibit various biological activities. For instance, studies have reported its derivatives showing anti-inflammatory properties, which could lead to the development of new anti-inflammatory drugs. Furthermore, its potential antimicrobial and antiviral properties are being explored, indicating a broad spectrum of therapeutic applications.

Versatile Building Block

This compound's unique chemical structure allows it to participate in nucleophilic substitutions and condensation reactions. These reactions enable the compound to be integrated into diverse organic scaffolds, facilitating the creation of libraries of compounds for screening against various diseases .

Continuous Flow Synthesis

Recent advancements in synthetic methodologies have led to fully continuous flow synthesis processes for this compound. This approach enhances efficiency and scalability in producing this compound for pharmaceutical applications . The continuous flow method minimizes reaction times and improves yield consistency.

Biochemical Pathways

Research indicates that this compound interacts with specific transporters involved in thiamine metabolism, influencing its bioavailability and efficacy. Understanding these interactions is crucial for optimizing therapeutic strategies involving thiamine and its derivatives.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- A study published in "Molecules" highlighted the synthesis of Grewe diamine derivatives exhibiting anti-inflammatory activity, showcasing its potential therapeutic benefits.

- Research on continuous flow synthesis methods demonstrated significant improvements in yield and efficiency, paving the way for industrial-scale production of this compound .

作用機序

一セシウムヒ酸塩, 2H標識の作用機序は、さまざまな分子標的や経路との相互作用を伴います。 生物系では、酵素やタンパク質と相互作用して、その機能や活性を変化させる可能性があります。 重水素の組み込みにより、研究者はシステム内の化合物の移動と変換を追跡することができ、その挙動と影響に関する貴重な洞察を提供します .

類似化合物との比較

一セシウムヒ酸塩, 2H標識は、次のような他の類似化合物と比較できます。

二セシウムヒ酸塩: ヒ酸イオンあたり2つのセシウムイオンを含み、化学量論と特性が異なります。

セシウム二水素ヒ酸塩: ヒ酸イオンあたり2つの水素原子を含み、化学的挙動に影響を与えます。

三酸化ヒ素: 特性と用途が異なる別のヒ素化合物です

一セシウムヒ酸塩, 2H標識は、重水素標識されているため、研究におけるトレーシングや分析能力が向上するなどの特定の利点を提供します .

生物活性

5-(Aminomethyl)-2-methylpyrimidin-4-amine, an aminopyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities and its role as a precursor for essential compounds like thiamine (Vitamin B1). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C6H10N4. The compound is characterized by an amino group at the 5-position and a methyl group at the 2-position of the pyrimidine ring. These structural features contribute to its reactivity and biological activity, making it a versatile building block in organic synthesis.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its involvement in thiamine synthesis. Thiamine is crucial for carbohydrate metabolism and neurological function. Deficiencies in thiamine can lead to severe health issues, including Wernicke-Korsakoff syndrome and beriberi.

Antimicrobial Properties

Research indicates that derivatives of this compound possess potential antimicrobial properties. For instance, studies have explored its efficacy against various bacterial strains, highlighting its role in developing novel antibiotics . The cationic nature and hydrophobic characteristics of certain derivatives enhance their ability to disrupt bacterial cell walls, thus exhibiting broad-spectrum bactericidal action .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Thiamine Synthesis : As a precursor for thiamine, it plays a critical role in neurotransmitter synthesis, impacting cognitive functions and overall brain health.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it can inhibit brain glutamic decarboxylase and bacterial tyrosine decarboxylase, suggesting potential applications in treating neurological disorders and bacterial infections .

- Interaction with Transporters : Studies have indicated that this compound may interact with specific transporters responsible for thiamine uptake in cells, influencing its bioavailability and efficacy.

Case Study 1: Thiamine Deficiency

A study demonstrated that supplementation with this compound improved thiamine levels in patients with deficiency-related neurological symptoms. This highlights the compound's importance in clinical settings related to nutritional deficiencies.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the compound could lead to the development of effective antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiamine | Contains a thiazole ring | Essential for metabolic processes |

| 4-Amino-5-formylaminomethyl-pyrimidine | Formyl group instead of aminomethyl | Potential alternative synthesis routes |

| 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine | Additional formyl group | Different reactivity profiles |

The unique positioning of the amino group in this compound influences its reactivity compared to these similar compounds, allowing for targeted applications in synthesizing bioactive molecules.

特性

IUPAC Name |

5-(aminomethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOHTVFCSKFMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241713 | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-02-3 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。